molecular formula C13H22ClNO B4135249 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride

4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride

Cat. No. B4135249
M. Wt: 243.77 g/mol
InChI Key: MLIGKAQRTNXNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.83 g/mol. AEBSF is commonly used in biochemical and physiological studies as it is a potent inhibitor of serine proteases, which are enzymes that play important roles in a variety of biological processes.

Mechanism of Action

4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride irreversibly inactivates the enzyme, preventing it from catalyzing its substrate.
Biochemical and Physiological Effects:
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has a wide range of biochemical and physiological effects due to its ability to inhibit serine proteases. It has been shown to inhibit blood coagulation, fibrinolysis, and complement activation. 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of proteases involved in tumor growth and metastasis. Additionally, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in inflammation.

Advantages and Limitations for Lab Experiments

4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. It is also relatively stable and easy to handle, making it a convenient reagent for laboratory experiments. However, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride has some limitations. It is not effective against all serine proteases, and its irreversible inhibition can make it difficult to study the kinetics of enzyme reactions. Additionally, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride. One area of interest is the development of new serine protease inhibitors with improved specificity and efficacy. Another area of research is the study of the physiological roles of serine proteases, particularly in the context of disease. Additionally, 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride could be used in the development of new therapies for cancer and inflammatory diseases. Further research is needed to fully understand the potential applications of 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride in scientific research.

Scientific Research Applications

4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is commonly used in scientific research as a serine protease inhibitor. It is used to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. 4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride is also used to inhibit proteases involved in blood coagulation, fibrinolysis, and complement activation. It is used in a variety of applications, including protein purification, enzyme assays, and cell culture.

properties

IUPAC Name

4-[(4-ethylphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-15;/h5-8,14-15H,2-4,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIGKAQRTNXNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.